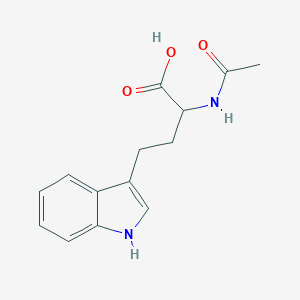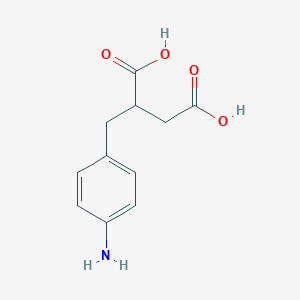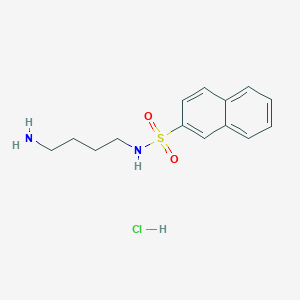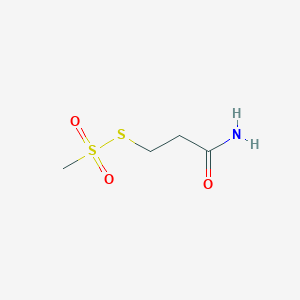
N-Amil-N-metilnitrosamina
Descripción general
Descripción
N-Amyl-N-methylnitrosamine (NAMN) is an alkylating agent and a nitrosamine compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Carcinogénesis esofágica
N-Amil-N-metilnitrosamina (AMN) se ha utilizado en estudios experimentales para inducir carcinoma esofágico en ratas . El compuesto se administró a ratas y se observó la incidencia de carcinomas esofágicos. El estudio encontró que la incidencia de carcinoma era directamente proporcional al grado de esofagitis por reflujo .
Estudio de los efectos del reflujo alcalino
AMN se ha utilizado para estudiar el efecto promotor del reflujo alcalino en la carcinogénesis esofágica . En este estudio, AMN se administró a ratas que se habían sometido a una gastrectomía total. Los resultados mostraron que la esofagitis por reflujo alcalino después de la gastrectomía total tiene un efecto promotor en la carcinogénesis esofágica .
Estudios de promoción tumoral
AMN se ha utilizado en estudios para determinar los efectos de los agentes promotores del tumor en la inducción del cáncer esofágico . En uno de esos estudios, se determinaron los efectos del 12-O-tetradecanoilforbol-13-acetato (TPA), un diester de forbol promotor tumoral, en relación con la inducción del cáncer esofágico en ratas tras una administración inicial a baja dosis de AMN .
Mejora de la carcinogénesis
AMN se ha utilizado en estudios para mejorar la inducción del cáncer esofágico. En un estudio, la inducción del cáncer esofágico se vio mejorada por TPA administrado en agua potable después de la administración de AMN .
Estudios de carcinogénesis en dos etapas
AMN se ha utilizado en estudios para comprender la carcinogénesis en dos etapas en el esófago . En estos estudios, AMN se administró a ratas, seguido de la administración de un agente promotor tumoral. Los resultados mostraron que la incidencia y la multiplicidad de los cánceres esofágicos fueron significativamente más altas en los grupos que recibieron el agente promotor tumoral después de la administración de AMN .
Estudios de inyección intraperitoneal
AMN se ha utilizado en estudios que involucran inyección intraperitoneal para inducir carcinogénesis
Mecanismo De Acción
Target of Action
N-Amyl-N-methylnitrosamine, also known as Methyl-n-amylnitrosamine (MNAN), primarily targets the liver where it is metabolized by the enzyme CYP2A6 .
Mode of Action
MNAN undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium , a DNA alkylating agent .
Biochemical Pathways
The biochemical pathway of MNAN involves its transformation into a diazonium compound via enzymatic α-hydroxylation . This diazonium compound can then alkylate DNA, leading to DNA damage .
Pharmacokinetics
The pharmacokinetics of MNAN is primarily characterized by its metabolism in the liver by the enzyme CYP2A6 . .
Result of Action
The primary result of MNAN’s action is DNA damage due to the formation of a DNA alkylating agent . This DNA damage can potentially lead to the development of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNAN. For instance, the presence of certain enzymes, such as CYP2A6 in the liver, is crucial for its metabolism .
Análisis Bioquímico
Biochemical Properties
N-Amyl-N-methylnitrosamine interacts with various enzymes and proteins in the body. It is metabolized in the liver by the enzyme CYP2A6 . The nature of these interactions involves the conversion of N-Amyl-N-methylnitrosamine into other compounds through enzymatic reactions.
Cellular Effects
The effects of N-Amyl-N-methylnitrosamine on cells are primarily related to its potential carcinogenic properties It can influence cell function by interacting with cellular pathways involved in the metabolism of carcinogens
Molecular Mechanism
The molecular mechanism of N-Amyl-N-methylnitrosamine involves its metabolism by the enzyme CYP2A6 . This process may lead to the formation of metabolites that can bind to DNA and other biomolecules, potentially leading to mutations and changes in gene expression.
Dosage Effects in Animal Models
Research has shown that N-Amyl-N-methylnitrosamine can cause carcinogenesis in rat esophagus when administered intraperitoneally at different doses
Metabolic Pathways
N-Amyl-N-methylnitrosamine is involved in metabolic pathways in the liver, where it is metabolized by the enzyme CYP2A6 . This process can affect metabolic flux and metabolite levels.
Propiedades
IUPAC Name |
N-methyl-N-pentylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFCDINBDBFFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157617 | |
| Record name | N-Amyl-N-methylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13256-07-0 | |
| Record name | N-Methyl-N-nitroso-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Amyl-N-methylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Amyl-N-methylnitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-AMYL-N-METHYLNITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary effect of N-Amyl-N-methylnitrosamine (AMN) on biological systems?
A1: AMN is a potent carcinogen, primarily known for inducing esophageal carcinoma in animal models. [, , , , , , , ] Studies have shown that AMN preferentially accumulates in the esophagus, leading to the formation of precancerous lesions like papillomas and ultimately progressing to squamous cell carcinoma. [, , ]
Q2: How does AMN induce esophageal cancer?
A2: While the exact mechanism remains unclear, AMN likely acts as an initiating carcinogen by causing DNA damage. [] It is metabolized within cells, potentially forming reactive intermediates that interact with DNA, leading to mutations. One study found a high prevalence of p53 gene mutations in both human esophageal cancer tissues and adjacent non-cancerous tissues from a high-incidence area in China, suggesting a strong link between environmental exposure to nitrosamines (like AMN) and esophageal cancer development. []
Q3: Are there factors that can enhance the carcinogenic effect of AMN?
A3: Yes, research suggests that certain factors can act as tumor promoters and enhance AMN-induced esophageal carcinogenesis. One study demonstrated that administration of 12-O-tetradecanoylphorbol-13-acetate (TPA) following AMN exposure significantly increased both the incidence and multiplicity of esophageal cancers in rats. [, ] Another study found that alkaline reflux esophagitis, a condition often caused by gastrectomy, significantly increased the incidence of AMN-induced esophageal carcinoma in rats, particularly in the lower thoracic region. [, ]
Q4: Can the progression of AMN-induced esophageal cancer be monitored?
A4: Research suggests that flow cytometry analysis of nuclear DNA content can be a useful tool. One study utilizing a rat model of AMN-induced esophageal cancer found a correlation between tumor progression, invasion depth, and the percentage of aneuploid cells. [] This suggests that changes in DNA ploidy patterns could potentially serve as a biomarker for monitoring disease progression.
Q5: What analytical techniques are used to study AMN?
A6: Whole-body autoradiography using radiolabeled AMN (14C-AMN) has been employed to track its distribution in animal models. [] Additionally, flow cytometry plays a crucial role in analyzing DNA content and ploidy patterns within esophageal tissues. [] Further research likely utilizes techniques like polymerase chain reaction (PCR) and single-strand conformation polymorphism (SSCP) analysis to identify specific gene mutations induced by AMN. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)





![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)


![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

